2-Chloro-4-cyclobutoxybenzoic acid
Description
BenchChem offers high-quality 2-Chloro-4-cyclobutoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyclobutoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-cyclobutyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-10-6-8(15-7-2-1-3-7)4-5-9(10)11(13)14/h4-7H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWYJJSBVXMGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-cyclobutoxybenzoic acid (CAS No. 1341286-03-0) is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
2-Chloro-4-cyclobutoxybenzoic acid is characterized by its unique structure, which contributes to its reactivity and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClO3 |
| Molecular Weight | 240.68 g/mol |
| SMILES | C1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)OCC3=CC=CC=C3 |
| Solubility | Soluble in organic solvents |
The biological activity of 2-Chloro-4-cyclobutoxybenzoic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways, which may result in therapeutic effects.
Biological Activity
Research has highlighted several areas where 2-Chloro-4-cyclobutoxybenzoic acid exhibits notable biological activity:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. In vitro assays demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that 2-Chloro-4-cyclobutoxybenzoic acid may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers significantly.
Case Studies
Several case studies have explored the biological effects of 2-Chloro-4-cyclobutoxybenzoic acid:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against clinical isolates.
- Findings : The compound demonstrated significant inhibitory effects on multidrug-resistant strains.
- : Suggests potential as a lead compound for antibiotic development.
-
Study on Anti-inflammatory Properties :
- Objective : To assess the impact on inflammatory markers in a rat model.
- Findings : Treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels.
- : Indicates potential therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have further elucidated the biological mechanisms and potential therapeutic applications of 2-Chloro-4-cyclobutoxybenzoic acid:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced potency against cancer cell lines, suggesting its utility in oncology.
- Another research article highlighted its role in modulating immune responses, paving the way for applications in immunotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
